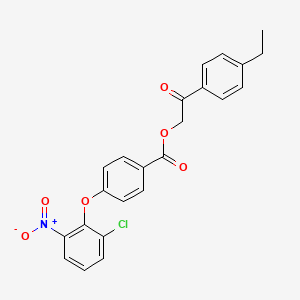![molecular formula C19H25ClN4O B6106347 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6106347.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone, also known as Vabicaserin, is a novel drug candidate that has been investigated for its potential use in treating various psychiatric disorders. This compound belongs to the class of 5-HT2C receptor agonists and has shown promising results in preclinical studies.
Mécanisme D'action
The 5-HT2C receptor is a subtype of the serotonin receptor that plays a crucial role in regulating mood, appetite, and sleep. 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone selectively activates this receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine, which are known to modulate mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This compound has also been found to modulate the activity of certain brain regions involved in regulating mood and behavior, such as the prefrontal cortex and the amygdala.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone in preclinical studies is its selectivity towards the 5-HT2C receptor, which minimizes off-target effects. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in animal experiments.
Orientations Futures
There are several potential future directions for the research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone. One possible avenue is investigating its efficacy in combination with other drugs for treating psychiatric disorders. Another direction is exploring its potential use in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of this compound and its safety profile in humans.
Conclusion
In conclusion, this compound is a promising drug candidate that has shown efficacy in preclinical studies for treating various psychiatric disorders. Its selectivity towards the 5-HT2C receptor and its impact on neurotransmitter levels make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in clinical settings.
Méthodes De Synthèse
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with piperazine to form the intermediate 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 3-methylbutanol and sodium hydride to obtain the final product, this compound.
Applications De Recherche Scientifique
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in treating various psychiatric disorders such as schizophrenia, depression, and anxiety. In preclinical studies, this compound has shown efficacy in reducing the symptoms of these disorders by selectively activating the 5-HT2C receptor.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-14(2)3-6-16-13-18(25)22-19(21-16)24-11-9-23(10-12-24)17-7-4-15(20)5-8-17/h4-5,7-8,13-14H,3,6,9-12H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVSAPQDYDIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B6106270.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B6106277.png)

![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6106289.png)
![5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide](/img/structure/B6106297.png)
![7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106309.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6106332.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6106345.png)
![[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6106355.png)
![4-(methoxymethyl)-2-methyl-6-(4-methylphenyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6106368.png)

![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106379.png)
methanone](/img/structure/B6106385.png)